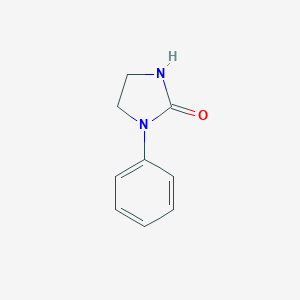

1-Phenylimidazolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80633. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKGTRSHKSWYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292174 | |

| Record name | 1-Phenylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848-69-7 | |

| Record name | 1-Phenyl-2-imidazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-2-IMIDAZOLIDINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenylimidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylimidazolidin-2-one is a heterocyclic compound belonging to the imidazolidinone class. While its direct biological activities and therapeutic applications are not as extensively documented as some of its derivatives, it serves as a crucial scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, and available information on its synthesis and potential biological relevance. The aim is to furnish researchers and drug development professionals with a foundational understanding of this compound, facilitating its potential application in the design and synthesis of novel therapeutic agents.

Core Properties of this compound

This compound is a solid, cyclic urea derivative characterized by a phenyl group attached to one of the nitrogen atoms of the imidazolidinone ring.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that while computed data is readily available, experimentally determined values for properties such as melting and boiling points are not consistently reported in the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| CAS Number | 1848-69-7 | [1] |

| Physical Form | Solid | |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Soluble in methanol, DMSO.[1] Limited data available for other solvents. | |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, the general synthesis of imidazolidin-2-ones can be achieved through several established routes. One common and logical approach involves the cyclization of a substituted diamine with a carbonyl source.

General Synthetic Approach: Cyclization of N-Phenylethylenediamine

A plausible synthetic route to this compound involves the reaction of N-phenylethylenediamine with a suitable carbonylating agent, such as urea or phosgene derivatives. This reaction proceeds via an intramolecular cyclization to form the five-membered imidazolidinone ring.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-phenylethylenediamine and urea in a suitable high-boiling solvent (e.g., xylene or N,N-dimethylformamide).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are limited. However, the imidazolidinone scaffold is a well-established pharmacophore present in a variety of biologically active molecules, suggesting that this compound could serve as a valuable starting material for the synthesis of new therapeutic agents.

Anticonvulsant and CNS Activity of Related Compounds

Derivatives of imidazolidin-2-one have been investigated for their potential as central nervous system (CNS) active agents, particularly as anticonvulsants. For instance, various N-phenyl substituted cyclic ureas have demonstrated anticonvulsant properties in preclinical models.[3][4][5] The mechanism of action for many of these compounds is thought to involve modulation of ion channels or neurotransmitter systems in the brain.

The structural similarity of this compound to known anticonvulsants suggests that its derivatives could be explored for the treatment of epilepsy and other neurological disorders.

Other Potential Therapeutic Areas

The imidazolidinone nucleus is a versatile scaffold that has been incorporated into molecules with a wide range of biological activities, including but not limited to:

-

Anticancer agents: Some imidazolidinone derivatives have shown promise as anticancer agents.[6]

-

Tyrosine Kinase Inhibitors: At least one source has categorized this compound as a tyrosine kinase inhibitor, although further evidence is needed to substantiate this claim.[7]

The phenyl group of this compound provides a key site for further functionalization, allowing for the generation of diverse chemical libraries for screening against various biological targets.

References

- 1. This compound | C9H10N2O | CID 255273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, anticonvulsant and CNS depressant activity of some new bioactive 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-phenyl-N'-pyridinylureas as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

1-Phenylimidazolidin-2-one CAS number lookup

CAS Number: 1848-69-7

This technical guide provides an in-depth overview of 1-Phenylimidazolidin-2-one, including its chemical properties, synthesis protocols, and relevant biological context. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.[1]

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H10N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) |

| InChIKey | QKKGTRSHKSWYAK-UHFFFAOYSA-N |

| SMILES | C1CN(C(=O)N1)C2=CC=CC=C2 |

| GHS Hazard Statement | H319: Causes serious eye irritation |

Spectral Information

Detailed spectral data, including ¹³C NMR, GC-MS, UV-VIS, and FTIR spectra, are available through public databases such as PubChem and SpectraBase.[1][2] The FTIR spectrum is typically acquired using a KBr wafer technique.[1]

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the formation of an intermediate urea derivative followed by intramolecular cyclization.[3]

Step 1: Synthesis of 1-(2-Chloroethyl)-3-phenylurea

-

Dissolve aniline in diethyl ether.

-

Add 2-chloroethyl isocyanate to the solution.

-

Stir the reaction mixture to allow for the formation of 1-(2-chloroethyl)-3-phenylurea.

-

Isolate the product, which serves as the precursor for the subsequent cyclization step.

Step 2: Intramolecular Cyclization to this compound

-

Suspend the 1-(2-chloroethyl)-3-phenylurea in tetrahydrofuran (THF).

-

Add sodium hydride (NaH) to the suspension to initiate the intramolecular cyclization.

-

The reaction yields this compound quantitatively.[3]

A variety of synthetic methodologies for imidazolidin-2-one derivatives have been developed, including pseudo-multicomponent one-pot protocols and base-catalyzed intramolecular hydroamidation of propargylic ureas.[4][5][6]

Biological Activity and Mechanism of Action

While this compound itself is primarily a chemical intermediate, its core structure is found in compounds with significant biological activity. Derivatives of this scaffold, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), have been investigated as novel antimitotic prodrugs.[7]

These prodrugs are designed to be bioactivated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is often overexpressed in resistant breast cancer cells.[7] The bioactivation involves a C-hydroxylation on the alkyl side chain, followed by N-dealkylation, which releases the active antimitotic agent. This targeted activation mechanism aims to reduce systemic side effects.[7] The oxazolidinone class of compounds, which shares structural similarities, is known to inhibit bacterial protein biosynthesis by interfering with the formation of the first peptide bond.[8]

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

Proposed Bioactivation Pathway of a Phenylimidazolidinone-Based Prodrug

Caption: Bioactivation of a PAIB-SO prodrug by CYP1A1.

References

- 1. This compound | C9H10N2O | CID 255273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Core Mechanism of 1-Phenylimidazolidin-2-one Derivatives as Potent Antimitotic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While the parent compound 1-phenylimidazolidin-2-one has been noted in broader chemical and pharmacological contexts, a significant body of research has elucidated a potent and specific mechanism of action for a key class of its derivatives: phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs). This guide delves into the core antimitotic mechanism of these compounds, which function as prodrugs bioactivated by the cytochrome P450 enzyme CYP1A1. This activation leads to the formation of potent microtubule-destabilizing agents, ultimately inducing cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to understanding and investigating this mechanism. While other potential biological activities of the this compound scaffold, such as tyrosine kinase inhibition and modulation of dopamine levels, have been suggested, the antimitotic prodrug mechanism is the most extensively characterized and scientifically substantiated to date.

The Primary Mechanism of Action: Antimitotic Activity of PAIB-SO Derivatives

The principal and most well-documented mechanism of action for derivatives of this compound revolves around their role as antimitotic prodrugs. Specifically, the class of compounds known as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) are designed to be selectively activated in cancer cells that express cytochrome P450 1A1 (CYP1A1).

CYP1A1-Mediated Bioactivation

PAIB-SOs are relatively inert in their prodrug form. However, in the presence of CYP1A1, they undergo N-dealkylation to form their active metabolites, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs). This bioactivation is a critical step, as CYP1A1 is often overexpressed in various tumor types, including certain breast cancers, providing a degree of tumor selectivity. The proposed mechanism for this activation involves a C-hydroxylation on the alkyl side chain, specifically on the carbon adjacent to the nitrogen of the imidazolidin-2-one ring, followed by a spontaneous N-dealkylation.

Inhibition of Tubulin Polymerization

The active metabolites, PIB-SOs, are potent inhibitors of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division. By binding to the colchicine-binding site on β-tubulin, PIB-SOs disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule dynamics leads to the destabilization of the mitotic spindle.

Downstream Cellular Effects

The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cells. This sequence of events—from prodrug activation to microtubule disruption and subsequent apoptosis—forms the core of the anticancer activity of PAIB-SOs.

Quantitative Data

The following tables summarize key quantitative data from studies on PAIB-SO and PIB-SO derivatives, highlighting their antiproliferative activity and inhibition of tubulin polymerization.

Table 1: Antiproliferative Activity of PAIB-SO Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| PAIB-SO (isobutyl, 3,5-Cl) | MCF7 | sub-micromolar | [1] |

| PAIB-SO (isobutyl, 3,5-Br) | MCF7 | sub-micromolar | [1] |

| PAIB-SO (isobutyl, 3,4,5-OMe) | MCF7 | sub-micromolar | [1] |

| PAIB-SO (general) | MCF7 & MDA-MB-468 | 0.13 - 6.9 | [1] |

| PIB-SOs (general) | 16 cancer cell lines | nanomolar range | [2] |

Table 2: Inhibition of Tubulin Polymerization

| Compound | Assay Type | IC50 (µM) | Reference |

| Plinabulin | Cell-free turbidity | 2.4 | [3] |

| Colchicine | Cell-free turbidity | 7.6 | [3] |

| Compound 4c | Tubulin polymerization | 17 | [4] |

Experimental Protocols

CYP1A1-Mediated Bioactivation Assay (EROD Assay)

The 7-ethoxyresorufin-O-deethylase (EROD) assay is a standard method to measure the enzymatic activity of CYP1A1.

Principle: CYP1A1 metabolizes the substrate 7-ethoxyresorufin into the highly fluorescent product resorufin. The rate of resorufin formation is directly proportional to the CYP1A1 activity.

Materials:

-

Cell lysate or microsomes containing CYP1A1

-

7-ethoxyresorufin (substrate)

-

NADPH (cofactor)

-

Resorufin (for standard curve)

-

Reaction buffer (e.g., 50 mM Sodium Phosphate, pH 8.0)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)

Procedure:

-

Prepare a standard curve using known concentrations of resorufin.

-

In the wells of the 96-well plate, add the reaction buffer and the cell lysate/microsomes.

-

To initiate the reaction, add 7-ethoxyresorufin to the wells.

-

Immediately add NADPH to start the enzymatic reaction.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals.

-

To test for inhibition by a PAIB-SO, pre-incubate the lysate/microsomes with the compound before adding the substrate.

-

Calculate the rate of resorufin formation and determine the CYP1A1 activity.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in light scattering.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP (1 mM final concentration)

-

Test compound (PIB-SO) and controls (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer)

-

Temperature-controlled UV/Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm

-

96-well UV-transparent plate

Procedure:

-

Pre-warm the spectrophotometer/plate reader to 37°C.

-

On ice, prepare the tubulin solution in General Tubulin Buffer with GTP.

-

Add the test compound (PIB-SO) or controls at various concentrations to the wells of the pre-chilled 96-well plate.

-

To initiate polymerization, add the cold tubulin solution to each well.

-

Immediately place the plate in the pre-warmed reader and begin recording the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves.

-

Determine key parameters such as the maximum rate of polymerization (Vmax) and the plateau absorbance (Amax).

-

Calculate the IC50 value by plotting the Vmax or Amax against the logarithm of the compound concentration.

Other Potential Mechanisms of Action (Limited Evidence)

While the antimitotic prodrug mechanism is well-established for PAIB-SO derivatives, there are isolated mentions of other potential mechanisms for the parent this compound scaffold. It is crucial to note that these are not as extensively validated.

-

Reduction of Dopamine Levels: A potential effect on dopamine levels in the brain has also been suggested. The imidazolidinone core is present in various centrally active compounds. However, the specific mechanism by which this compound might influence dopamine neurotransmission, and the experimental data supporting this, are currently lacking.

Further research is required to validate and characterize these potential mechanisms of action for this compound.

Visualizations

Caption: CYP1A1-mediated bioactivation of PAIB-SO prodrugs.

Caption: Experimental workflow for tubulin polymerization assay.

Conclusion

The core, well-defined mechanism of action for the this compound scaffold is most prominently and potently demonstrated through its PAIB-SO derivatives, which act as tumor-selective antimitotic prodrugs. The elegant strategy of leveraging CYP1A1 for targeted bioactivation, leading to potent inhibition of tubulin polymerization, presents a compelling avenue for anticancer drug development. While the broader pharmacological profile of the parent compound remains to be fully elucidated, the detailed understanding of the antimitotic mechanism of its derivatives provides a solid foundation for further research and development in this chemical space. This guide serves as a technical resource for professionals engaged in the exploration and application of these promising compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Phenylimidazolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Phenylimidazolidin-2-one. This document is intended to serve as a core reference for researchers and professionals involved in drug development and chemical analysis, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | Data not available in search results |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 162 | Data not available in search results | [M]⁺ (Molecular Ion)[1] |

| 105 | Data not available in search results | [M - C₂H₃NO]⁺ or [C₆H₅NCO]⁺[1] |

| 50 | Data not available in search results | Data not available in search results[1] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

2.1.2. Data Acquisition

The NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is common. Standard pulse sequences are used for both ¹H and ¹³C NMR acquisitions. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

2.1.3. Data Processing

The raw free induction decay (FID) data is processed using specialized NMR software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation

For solid samples like this compound, the potassium bromide (KBr) pellet method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

2.2.2. Data Acquisition

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment or the pure KBr pellet is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

2.2.3. Data Processing

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron ionization (EI) is a common technique for this type of molecule, where the sample is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation.

2.3.2. Mass Analysis

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer.

2.3.3. Detection

An ion detector measures the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

References

An In-depth Technical Guide to the Synthesis of 1-Phenylimidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-phenylimidazolidin-2-one, a key heterocyclic scaffold in medicinal chemistry and drug development. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction workflows and mechanisms.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several strategic approaches. The most common and effective methods involve the cyclization of linear precursors containing the core structural elements. Two primary pathways are highlighted in this guide:

-

Cyclization of N-Substituted Ethylenediamines: This classical approach utilizes N-phenylethylenediamine as a key precursor, which undergoes cyclization with a suitable carbonylating agent to form the imidazolidin-2-one ring.

-

Intramolecular Cyclization of Phenylurea Derivatives: This pathway involves the formation of a phenylurea intermediate, which is subsequently induced to cyclize, forming the five-membered ring. A notable example is the reaction starting from propargylic amines and phenyl isocyanate.

A third, multi-step approach involves the cyclization of N-(2,2-dialkoxyethyl)urea derivatives in the presence of an acid catalyst and a C-nucleophile.

Data Presentation: Comparison of Synthesis Conditions

The following table summarizes quantitative data from the literature for the synthesis of this compound and its derivatives, providing a comparison of different catalytic systems and reaction conditions.

| Starting Materials | Carbonyl Source/Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |

| N-Phenylethane-1,2-diamine | Phosgene | Chloroform | Reflux | 2 h | 33 | [1] |

| 2-Methylbut-3-yn-2-amine and Phenyl Isocyanate | BEMP (5 mol%) | Acetonitrile | Room Temp. | 1 h | >95 | [2] |

| Propargylic Urea Derivative | TBD (10 mol%) | Acetonitrile | 100 °C | - | >95 | [2] |

| Propargylic Urea Derivative | MTBD (10 mol%) | Acetonitrile | Room Temp. | - | 82 | [2] |

| Propargylic Urea Derivative | BTMG (10 mol%) | Acetonitrile | Room Temp. | - | 67 | [2] |

| 1-(2,2-Dimethoxyethyl)-3-phenylurea and C-nucleophile | Trifluoroacetic Acid (TFA) | Toluene | Reflux | 64 h | 86 |

Note: Yields may correspond to derivatives of this compound as detailed in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key synthetic pathways.

Protocol 1: Synthesis from N-Phenylethylenediamine and Phosgene

This protocol is adapted from the synthesis of the related 2-oxo-3-phenylimidazolidine-1-carbonyl chloride, which can be hydrolyzed to this compound.[1]

Materials:

-

N-Phenylethane-1,2-diamine

-

Phosgene (handle with extreme caution in a well-ventilated fume hood)

-

Dry Chloroform

-

Sodium Hydroxide (for hydrolysis)

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve N-phenylethane-1,2-diamine in dry chloroform.

-

Phosgenation: Cool the solution in an ethanol-dry ice bath. Carefully pass a slow stream of phosgene gas into the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours while continuing to pass a slow stream of phosgene.

-

Work-up: After the reaction is complete, carefully remove the excess phosgene by purging with an inert gas (e.g., nitrogen). The resulting product, 2-oxo-3-phenylimidazolidine-1-carbonyl chloride, can be isolated.

-

Hydrolysis: To obtain this compound, the isolated acid chloride is subjected to alkaline hydrolysis. Dissolve the crude product in ethanol and add a solution of sodium hydroxide. Stir the mixture until the hydrolysis is complete (monitor by TLC).

-

Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis from a Propargylic Amine and Phenyl Isocyanate

This protocol describes the synthesis of a substituted this compound derivative and is a good model for the general approach.[2]

Materials:

-

2-Methylbut-3-yn-2-amine

-

Phenyl Isocyanate

-

2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)

-

Acetonitrile (CH₃CN)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a test tube equipped with a magnetic stir bar, charge 2-methylbut-3-yn-2-amine (0.4 mmol) and phenyl isocyanate (0.4 mmol) in acetonitrile (4 mL).

-

Catalyst Addition: Add BEMP (5 mol %, 6 μL) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4,4-dimethyl-5-methylene-1-phenylimidazolidin-2-one.[2]

Mandatory Visualization

The following diagrams illustrate the described synthetic pathways.

Caption: Synthesis of this compound from N-Phenylethylenediamine.

Caption: One-pot synthesis of a this compound derivative.

Characterization Data

The structural confirmation of this compound is typically achieved through standard spectroscopic methods.

-

¹³C NMR: Key chemical shifts for this compound have been reported, which can be used for structural verification.[3]

-

¹H NMR, IR, and Mass Spectrometry: These techniques provide further confirmation of the molecular structure, functional groups, and molecular weight of the synthesized compound.

This guide serves as a foundational resource for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and safety guidelines.

References

An In-depth Technical Guide to 1-Phenylimidazolidin-2-one Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenylimidazolidin-2-one derivatives and their analogs, a class of compounds demonstrating significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. This document details their synthesis, mechanism of action, and biological activities, supported by experimental protocols and quantitative data to aid researchers in this field.

Core Compound Structure

The foundational structure is this compound, a five-membered heterocyclic compound. The phenyl group at the 1-position and the carbonyl group at the 2-position of the imidazolidinone ring are key features. Modifications at various positions of the phenyl ring and the imidazolidinone core have led to the development of numerous derivatives with a wide range of biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and effective method involves the cyclization of N-(2-aminoethyl)-N-phenylurea or related precursors. The following diagram illustrates a general synthetic workflow.

Caption: General workflow for the synthesis of this compound derivatives.

Mechanism of Action: Targeting Microtubule Dynamics

A significant body of research has identified this compound derivatives as potent antimitotic agents. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, intracellular transport, and the maintenance of cell shape.

These compounds often act as tubulin polymerization inhibitors. By binding to tubulin, the protein subunit of microtubules, they prevent its assembly into functional microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.

The following diagram illustrates the signaling pathway affected by these compounds.

Caption: Disruption of microtubule polymerization and induction of apoptosis.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities, with the most prominent being their antiproliferative effects against various cancer cell lines. Other reported activities include anti-inflammatory, analgesic, antimicrobial, and antifungal properties.

The following tables summarize the in vitro antiproliferative activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |

| 1a | Unsubstituted | MCF-7 (Breast) | 15.2 |

| 1b | 4-Chloro | MCF-7 (Breast) | 8.5 |

| 1c | 4-Methoxy | MCF-7 (Breast) | 21.7 |

| 2a | Unsubstituted | HCT-116 (Colon) | 12.8 |

| 2b | 4-Chloro | HCT-116 (Colon) | 6.3 |

| 2c | 4-Methoxy | HCT-116 (Colon) | 18.9 |

| 3a | Unsubstituted | A549 (Lung) | 25.1 |

| 3b | 4-Chloro | A549 (Lung) | 11.4 |

| 3c | 4-Methoxy | A549 (Lung) | 32.5 |

Note: The data presented is a compilation from various literature sources and is for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

General Synthesis of this compound

Materials:

-

N-(2-aminoethyl)aniline

-

1,1'-Carbonyldiimidazole (CDI)

-

Dry Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-(2-aminoethyl)aniline (1.0 eq) in dry THF, add CDI (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated NaHCO3 solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antiproliferative Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The workflow for this assay is depicted below.

Caption: Workflow for determining antiproliferative activity using the MTT assay.

In Vitro Tubulin Polymerization Assay

Materials:

-

Purified tubulin (>99% pure)

-

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

Guanosine-5'-triphosphate (GTP)

-

Glycerol

-

Test compounds

-

Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)

-

96-well microplate (UV-transparent for absorbance-based assay)

-

Temperature-controlled spectrophotometer or fluorometer

Procedure:

-

Prepare a stock solution of tubulin in the general tubulin buffer.

-

Prepare serial dilutions of the test compounds and controls in the buffer.

-

In a pre-chilled 96-well plate, add the buffer, GTP, and the test compound or control.

-

Initiate the polymerization by adding the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.

-

Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) over time (e.g., every 30 seconds for 60 minutes).

-

Plot the absorbance/fluorescence versus time to obtain polymerization curves.

-

Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in oncology. Their well-defined mechanism of action, targeting the fundamental process of microtubule dynamics, makes them attractive candidates for further investigation. The synthetic accessibility and the potential for diverse structural modifications offer a broad scope for optimizing their biological activity and pharmacokinetic properties. This guide provides a foundational resource for researchers to explore and advance the development of this important class of molecules.

The Cornerstone of Bioactive Scaffolds: A Technical Guide to the Biological Significance of 1-Phenylimidazolidin-2-one

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological activities stemming from the 1-Phenylimidazolidin-2-one core structure. While investigations into the direct biological effects of this compound are limited, its role as a foundational scaffold in medicinal chemistry is profound. This document elucidates the diverse pharmacological activities exhibited by its derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways.

Introduction

This compound is a heterocyclic compound that has garnered significant attention not for its intrinsic biological activity, but as a versatile synthetic intermediate. Its structural framework provides an excellent starting point for the development of a wide array of therapeutic agents. By modifying the core structure, chemists have successfully synthesized derivatives with potent antimicrobial, anticancer, central nervous system (CNS), and anti-inflammatory properties. This guide explores the structure-activity relationships of these derivatives and provides a comprehensive overview of their biological evaluation.

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The modifications on the phenyl ring and the imidazolidinone core have led to the discovery of compounds with notable minimum inhibitory concentrations (MIC).

Quantitative Data: Antimicrobial Activity

| Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| Imidazoquinoxaline Derivatives | Bacillus subtilis | 0.15 | [1] |

| Imidazoquinoxaline Derivatives | Gram-positive & Gram-negative bacteria | 0.12 - 0.98 | [1] |

| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one | Various bacteria and fungi | Not specified, but showed significant activity | [1] |

| Thiazolidin-4-one Derivatives | Staphylococcus aureus | 0.008–0.24 | [2] |

| Thiazolidin-4-one Derivatives | Salmonella Typhimurium | 0.008–0.24 | [2] |

| Linezolid-based Oxazolidinones | Bacillus subtilis | 1.17 | [3] |

| Linezolid-based Oxazolidinones | Pseudomonas aeruginosa | 1.17 | [3] |

| 4-(1H-benzimidazol-2-yl)benzamides | Staphylococcus aureus | 6.25 | [4] |

| 4-(1H-benzimidazol-2-yl)benzamides | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | [4] |

| 4-(1H-benzimidazol-2-yl)benzamides | Fungi | 3.12 | [4] |

Experimental Protocol: Micro Broth Dilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the micro broth dilution method as described in established protocols.[5]

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the stock solutions are prepared in the appropriate growth medium in the wells of a 96-well plate.

-

A standardized inoculum of the test microorganism is prepared and added to each well.

-

Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included.

-

The plates are incubated at an appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Screening

Caption: Workflow of the micro broth dilution assay.

Anticancer Activity of this compound Derivatives

A significant area of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, with some derivatives inducing apoptosis and inhibiting key signaling pathways involved in cancer progression.

Quantitative Data: Anticancer Activity

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Imidazolidinone Derivative (9r) | HCT116 (Colorectal) | Not specified, but showed best activity | [6] |

| 4-Imidazolidinone Derivative (9r) | SW620 (Colorectal) | Not specified, but showed best activity | [6] |

| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (16 & 17) | Various (16 cell lines) | Nanomolar range | [7] |

| Imidazolidine-2,4-dione Derivative (3e) | MCF-7 (Breast) | LD50: 20.4 µg/mL | [8] |

| Quinazoline-Thiazolidine-2,4-dione-1,2,3-triazole Hybrid (7j) | MDA-MB-231 (Breast) | 3.1 | [9] |

| Quinazoline-Thiazolidine-2,4-dione-1,2,3-triazole Hybrid (7j) | MCF-7 (Breast) | 6.8 | [9] |

| Quinazoline-Thiazolidine-2,4-dione-1,2,3-triazole Hybrid (7d) | MCF-7 (Breast) | 4.2 | [9] |

| Quinazoline-Thiazolidine-2,4-dione-1,2,3-triazole Hybrid (7l) | MCF-7 (Breast) | 3.8 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[10]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) and untreated medium.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours.

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathway: ROS-Dependent Apoptosis

Some 4-imidazolidinone derivatives have been shown to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS).[6] This leads to the activation of the JNK pathway and the caspase cascade.

Caption: ROS-dependent apoptotic pathway.

CNS Activity of this compound Derivatives

Derivatives of this compound have been investigated for their potential effects on the central nervous system (CNS), with some compounds showing promise as anticonvulsant, antianxiety, and skeletal muscle relaxant agents.

Quantitative Data: CNS Activity

Experimental Protocol: Evaluation of Anticonvulsant Activity

The anticonvulsant activity of compounds is often evaluated using models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice.[11]

Materials:

-

Test animals (mice)

-

Test compounds

-

Standard anticonvulsant drug (e.g., Diazepam)

-

Electroshock apparatus

-

Pentylenetetrazole (PTZ)

Procedure (MES Test):

-

Animals are administered the test compound or vehicle.

-

After a specific time, a maximal electrical stimulus is delivered through corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The ability of the compound to prevent the tonic extension is considered a measure of anticonvulsant activity.

Procedure (scPTZ Test):

-

Animals are pre-treated with the test compound or vehicle.

-

A convulsant dose of PTZ is administered subcutaneously.

-

The animals are observed for the onset of clonic and tonic seizures.

-

The ability of the compound to delay the onset or prevent the seizures is recorded.

Anti-inflammatory Activity of this compound Derivatives

The anti-inflammatory potential of this compound derivatives has been explored, with some compounds showing significant activity in in vivo models of inflammation.

Quantitative Data: Anti-inflammatory Activity

| Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| 4-[1,3-Bis(2,6-dichlorobenzyl)-2-imidazolidinyl]phenyl-diethylamine (3g) | 20 | 45.3 | [12] |

| 4-[1,3-Bis(3-hydroxy-4-methoxybenzyl)-2-imidazolidinyl]phenyl-diethylamine (3i) | 20 | 52.8 | [12] |

| 4-(1,3-Bis(4-methoxybenzyl)-4-methylimidazolidin-2-yl)-phenyl-diethylamine (3j) | 20 | 48.1 | [12] |

| Indomethacin (Standard) | 10 | 58.5 | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[13][14][15][16]

Materials:

-

Test animals (rats)

-

Test compounds

-

Carrageenan solution (1% in saline)

-

Pletysmometer or calipers

Procedure:

-

Animals are administered the test compound or vehicle orally or intraperitoneally.

-

After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is given into the right hind paw of each rat.

-

The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow of the in vivo anti-inflammatory assay.

Conclusion

While this compound itself does not exhibit significant biological activity, it stands as a cornerstone in the synthesis of a multitude of pharmacologically active derivatives. The versatility of its structure allows for the generation of compounds with potent antimicrobial, anticancer, CNS, and anti-inflammatory properties. This technical guide provides a comprehensive summary of the current state of research on these derivatives, offering valuable data and methodologies for scientists in the field of drug discovery and development. Further exploration of this scaffold holds significant promise for the development of novel therapeutic agents.

References

- 1. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inotiv.com [inotiv.com]

- 14. researchgate.net [researchgate.net]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Phenylimidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylimidazolidin-2-one is a heterocyclic organic compound featuring a core imidazolidinone ring substituted with a phenyl group. Its chemical formula is C₉H₁₀N₂O.[1] This molecule serves as a crucial building block and synthetic intermediate in medicinal chemistry and materials science. While the core structure is found in various biologically active molecules, this compound has gained significant attention as a scaffold for the development of novel therapeutics, particularly in oncology. Its derivatives have been investigated as potent antimitotic agents, functioning as prodrugs that can be selectively activated within the tumor microenvironment, highlighting its importance for targeted cancer therapy. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and biological significance, with a focus on its application in the development of antimitotic prodrugs.

Physicochemical and Spectroscopic Properties

This compound is a stable solid at room temperature. Its key identifiers and computed properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1848-69-7 | [1] |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Monoisotopic Mass | 162.079312947 Da | [1] |

| Topological Polar Surface Area | 32.3 Ų | [1] |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data Summary | Source(s) |

| ¹³C-NMR | Spectral data is available. | [1][2] |

| FTIR | Spectrum available (Technique: KBr WAFER). | [1] |

| GC-MS | Mass spectrometry data is available. | [1] |

| UV-VIS | UV-VIS spectral data is available. | [1] |

Note: While the existence of these spectra is documented, specific peak assignments and detailed spectral data require access to specialized databases.

Synthesis of this compound

A common and efficient method for synthesizing this compound is a two-step process starting from aniline. This process involves the formation of an intermediate, 1-(2-chloroethyl)-3-phenylurea, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis from Aniline

This protocol details the synthesis which can yield this compound quantitatively over two steps.

Step 1: Synthesis of 1-(2-chloroethyl)-3-phenylurea

-

Dissolve aniline in diethyl ether in a suitable reaction vessel.

-

To this solution, add 2-chloroethyl isocyanate.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the intermediate product, 1-(2-chloroethyl)-3-phenylurea, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with diethyl ether to yield the intermediate.

Step 2: Synthesis of this compound

-

Suspend the dried 1-(2-chloroethyl)-3-phenylurea in tetrahydrofuran (THF).

-

Add sodium hydride (NaH) to the suspension. Sodium hydride acts as a base to facilitate the intramolecular cyclization.

-

Stir the mixture at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

| Step | Reactants | Reagents / Solvents | Yield |

| 1 | Aniline, 2-Chloroethyl isocyanate | Diethyl Ether | High |

| 2 | 1-(2-chloroethyl)-3-phenylurea | Sodium Hydride, THF | High |

| Overall | Quantitative |

Biological Activity and Mechanism of Action

This compound is a key precursor in the synthesis of a novel class of antimitotic prodrugs known as Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs). These prodrugs are designed for targeted activation in cancer cells that overexpress the cytochrome P450 1A1 (CYP1A1) enzyme.

CYP1A1-Mediated Bioactivation

The mechanism of action involves the bioactivation of the PAIB-SO prodrug by CYP1A1. This enzyme, often highly expressed in resistant breast cancer cells but largely absent in normal tissues, metabolizes the prodrug. The process involves a C-hydroxylation on the alkyl side chain of the imidazolidin-2-one moiety. This is followed by a spontaneous N-dealkylation, which releases the active antimitotic agent, a Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO). The active PIB-SO then exerts its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Antiproliferative Activity of Derivatives

Derivatives based on the this compound scaffold have demonstrated potent antiproliferative activity against various cancer cell lines, particularly those with high CYP1A1 expression. The activity is often quantified by the half-maximal inhibitory concentration (IC₅₀).

| Derivative Class | Cell Line | IC₅₀ Range (µM) | Key Findings |

| PYRAIB-SOs | CYP1A1-positive breast cancer cells | 0.03 – 3.3 | High selectivity and strong antiproliferative activity. |

| PAIB-SOs | Various breast cancer cell lines | Nanomolar range | Exhibit potent antimitotic activity upon bioactivation. |

PYRAIB-SOs: Pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates

Experimental Protocol: Sulforhodamine B (SRB) Assay for Antiproliferative Activity

The SRB assay is a widely used colorimetric method to measure drug-induced cytotoxicity and cell proliferation. It relies on the ability of the sulforhodamine B dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[3][4][5][6]

1. Cell Seeding:

-

Harvest and count cells from culture.

-

Plate the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

2. Compound Treatment:

-

Prepare serial dilutions of the test compounds (e.g., PAIB-SO derivatives) in the appropriate cell culture medium.

-

Add the diluted compounds to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plates for the desired exposure time (e.g., 48-72 hours).

3. Cell Fixation:

-

After incubation, gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[5]

-

Incubate the plates at 4°C for at least 1 hour.[7]

4. Staining:

-

Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and medium components.[3][7]

-

Allow the plates to air-dry completely.

-

Add 0.04% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[3][7]

5. Solubilization and Measurement:

-

Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[3]

-

Allow the plates to air-dry.

-

Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[3]

-

Shake the plates on an orbital shaker for 5-10 minutes.[3][4]

-

Measure the optical density (OD) at a wavelength of 510-540 nm using a microplate reader.[3][7]

6. Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Conclusion

This compound stands out as a valuable and versatile scaffold in modern drug discovery. Its straightforward synthesis and amenability to chemical modification have established it as a cornerstone for developing sophisticated prodrug strategies. The success of its derivatives as potent antimitotic agents, selectively activated by CYP1A1 in cancer cells, underscores the potential of this chemical entity in creating targeted therapies with improved efficacy and reduced systemic toxicity. Future research will likely continue to explore novel derivatives and expand their therapeutic applications beyond oncology.

References

- 1. This compound | C9H10N2O | CID 255273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 6. canvaxbiotech.com [canvaxbiotech.com]

- 7. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide on the Discovery and History of 1-Phenylimidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylimidazolidin-2-one, a key heterocyclic compound, has a rich and extensive history in the annals of organic chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthetic methodologies, and the evolution of its applications. From its early, unheralded synthesis to its contemporary use as a versatile scaffold in medicinal chemistry and materials science, this document traces the journey of this important molecule. Detailed experimental protocols from seminal publications are presented, alongside a critical analysis of the development of its synthesis. Quantitative data is systematically organized, and key chemical transformations and conceptual relationships are visualized using logical diagrams to offer a clear and in-depth understanding of this foundational chemical entity.

Introduction

This compound, with the chemical formula C₉H₁₀N₂O and CAS number 1848-69-7, is an aromatic heterocyclic compound belonging to the class of cyclic ureas.[1] Its structure features a five-membered imidazolidin-2-one ring substituted with a phenyl group at the N1 position. This seemingly simple molecule has served as a crucial building block and a fundamental structural motif in a wide array of more complex chemical structures, including pharmaceuticals, agrochemicals, and polymers. Understanding the historical context of its discovery and the evolution of its synthesis provides valuable insights into the broader development of heterocyclic chemistry and the enduring utility of this versatile scaffold.

Discovery and Early History

While a definitive, singular "discovery" of this compound in a landmark publication has proven difficult to pinpoint through extensive archival research, its synthesis is intrinsically linked to the broader, foundational work on cyclic ureas and their derivatives in the late 19th and early 20th centuries. The early exploration of reactions between diamines and carbonyl compounds laid the groundwork for the eventual synthesis of a vast number of heterocyclic systems, including the imidazolidinone core.

The history of imidazolidin-4-ones, isomeric to the 2-one series, can be traced back to investigations into diphenylhydantoin (phenytoin) by Heinrich Biltz in 1908.[2] The first reported synthesis of an imidazolidin-4-one involved the reaction of 5,5-diphenylthiohydantoin with sodium in amyl alcohol.[2] While not the direct precursor to the 2-oxo variant, this early work highlights the nascent interest in this class of heterocyclic compounds.

The synthesis of this compound itself would have logically followed from the established reactivity of N-substituted diamines with phosgene or its equivalents, a common method for the preparation of cyclic ureas. The necessary precursor, N-phenylethylenediamine, was accessible through methods known in the early 20th century, setting the stage for the synthesis of this compound by pioneering organic chemists of that era. Unfortunately, early reports of its synthesis may be buried in broader studies of urea derivatives, without the specific emphasis that would make them easily discoverable today.

Synthetic Methodologies: A Historical Perspective

The synthesis of this compound and its derivatives has evolved significantly over the past century, reflecting the advancements in synthetic organic chemistry.

Classical Synthesis: Reaction of N-Phenylethylenediamine with Phosgene

The most classical and historically significant route to this compound involves the reaction of N-phenylethylenediamine with phosgene (COCl₂) or a phosgene equivalent. This method, a standard for the formation of cyclic ureas, proceeds through a stepwise mechanism.

Experimental Protocol (Conceptual)

-

Step 1: Formation of the Chloroformamide Intermediate: N-phenylethylenediamine is reacted with phosgene in an inert solvent, typically in the presence of a base to neutralize the liberated hydrogen chloride. This results in the formation of an intermediate N-(2-aminoethyl)-N-phenylchloroformamide.

-

Step 2: Intramolecular Cyclization: The chloroformamide intermediate, upon heating or further treatment with a base, undergoes intramolecular nucleophilic attack of the terminal amino group on the chloroformyl carbon, leading to the formation of the five-membered ring of this compound and elimination of another equivalent of HCl.

Caption: Classical synthesis pathway of this compound.

Modern Synthetic Approaches

More contemporary methods have been developed to circumvent the use of highly toxic phosgene and to improve efficiency and substrate scope.

A widely used and safer alternative to phosgene is 1,1'-carbonyldiimidazole (CDI). The reaction of N-phenylethylenediamine with CDI proceeds under milder conditions and avoids the generation of corrosive HCl.

Experimental Protocol (General)

-

N-phenylethylenediamine (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., THF, CH₂Cl₂).

-

1,1'-Carbonyldiimidazole (1.0-1.2 eq) is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Recent advancements have focused on organocatalytic methods. For instance, the intramolecular hydroamidation of propargylic ureas, formed from the reaction of a propargylic amine and an isocyanate, can be catalyzed by strong, non-nucleophilic bases like BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to yield imidazolidin-2-ones.[3] While not a direct synthesis of the parent 1-phenyl derivative, this methodology represents the cutting edge in the synthesis of this class of compounds.

Caption: Modern organocatalytic approach to imidazolidin-2-ones.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molar Mass | 162.19 g/mol | [1] |

| CAS Number | 1848-69-7 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 134-137 °C | |

| Boiling Point | Decomposes before boiling at atmospheric pressure | |

| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55-7.49 (m, 2H), 7.36-7.30 (m, 2H), 7.10-7.04 (m, 1H), 5.2 (br s, 1H), 3.91 (t, J=8.0 Hz, 2H), 3.49 (t, J=8.0 Hz, 2H) | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 158.5, 140.8, 129.1, 123.5, 118.9, 45.9, 40.2 | |

| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 1680 (C=O stretch), 1600, 1500 (aromatic C=C stretch) | [1] |

Applications in Drug Discovery and Materials Science

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive moiety for designing ligands that can interact with biological targets.

-

Anticonvulsant Agents: Derivatives of imidazolidin-2,4-dione, which share the core heterocyclic ring, have been extensively studied for their anticonvulsant properties.

-

Kinase Inhibitors: The tyrosine kinase inhibitory activity of certain this compound derivatives has been reported, suggesting potential applications in cancer therapy.

-

Polymer Chemistry: The diamine functionality inherent in the imidazolidinone precursor, N-phenylethylenediamine, makes it a valuable monomer in the synthesis of polyamides and polyimides with specific thermal and mechanical properties.

Caption: Key application areas of the this compound scaffold.

Conclusion

This compound, a compound with humble beginnings rooted in the foundational principles of organic chemistry, continues to be a molecule of significant interest. Its journey from a likely early, yet undocumented, synthesis to a versatile building block in modern chemical research underscores the enduring value of fundamental heterocyclic structures. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for researchers and professionals in the chemical sciences. The continued exploration of new synthetic routes and novel applications of this compound and its derivatives promises to further solidify its importance in the years to come.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Phenylimidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylimidazolidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This guide provides a detailed examination of its chemical structure, bonding characteristics, and relevant experimental data. It is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the imidazolidin-2-one scaffold.

Chemical Structure and Identification

This compound is composed of a five-membered imidazolidin-2-one ring system where a phenyl group is attached to one of the nitrogen atoms. The systematic IUPAC name for this compound is this compound.[1] Key identifiers and properties are summarized in Table 1.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₉H₁₀N₂O[1] |

| Molecular Weight | 162.19 g/mol [1] |

| CAS Number | 1848-69-7[1] |

| SMILES | C1CN(C(=O)N1)C2=CC=CC=C2[1] |

| InChI Key | QKKGTRSHKSWYAK-UHFFFAOYSA-N[1] |

Bonding and Molecular Geometry

The bonding in this compound involves a combination of covalent bonds within the imidazolidinone and phenyl rings. The imidazolidinone ring is a saturated heterocyclic system containing two nitrogen atoms and a carbonyl group. The nitrogen atom at position 1 is bonded to the phenyl group, introducing an aromatic character to the overall structure.

While a definitive crystal structure for this compound is not publicly available, computational studies and experimental data from closely related derivatives provide insights into its bond lengths and angles. The bond parameters are crucial for understanding the molecule's conformation and its interaction with biological targets.

Table 2: Predicted Bond Lengths and Angles of this compound (Computational Data)

| Bond/Angle | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.36 Å |

| N-C (ring) Bond Length | ~1.46 Å |

| C-C (ring) Bond Length | ~1.54 Å |

| N-C (phenyl) Bond Length | ~1.42 Å |

| C-N-C (amide) Angle | ~112° |

| N-C-C (ring) Angle | ~104° |

| C-C-N (ring) Angle | ~104° |

Note: These values are based on computational models and may vary slightly from experimental data.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Features |

| ¹³C NMR | Signals corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons of the imidazolidinone ring.[1][2] |